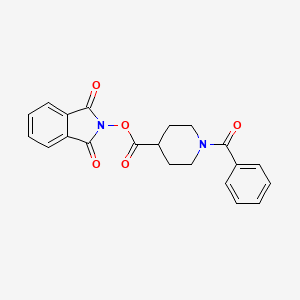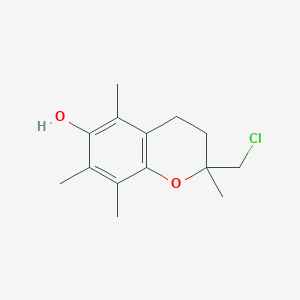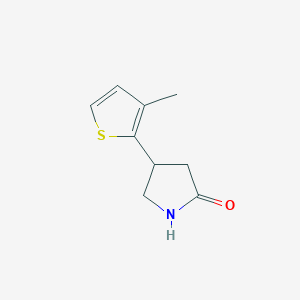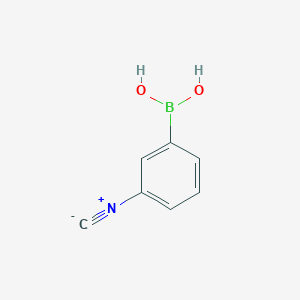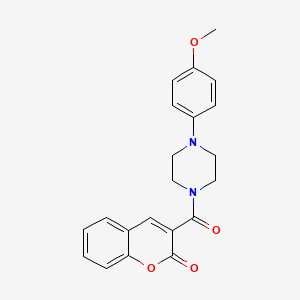
3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chromen-2-one core structure, which is known for its diverse biological activities, coupled with a piperazine moiety substituted with a methoxyphenyl group. The unique structural combination of these moieties imparts significant pharmacological potential to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under basic conditions to form the chromen-2-one scaffold. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 1-(4-methoxyphenyl)piperazine reacts with an appropriate electrophilic intermediate, such as a chloroformate derivative of the chromen-2-one core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve consistent and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted phenyl derivatives, each with potential biological activities .
Applications De Recherche Scientifique
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in mitigating the symptoms of neurodegenerative diseases . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the chromen-2-one core.
4-(3-Methoxyphenyl)piperazin-1-ium: Another derivative with similar pharmacological properties.
Uniqueness
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is unique due to its dual functional groups, which confer a broad spectrum of biological activities. The combination of the chromen-2-one core and the methoxyphenyl piperazine moiety enhances its potential as a multi-target therapeutic agent.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(24)18-14-15-4-2-3-5-19(15)27-21(18)25/h2-9,14H,10-13H2,1H3 |
Clé InChI |
CXJPCSSCTHHOGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


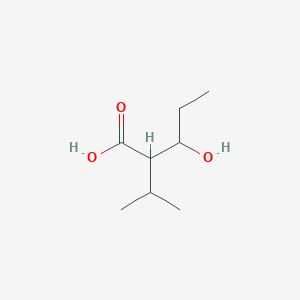
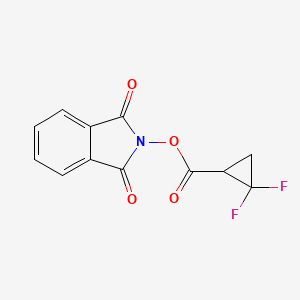
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
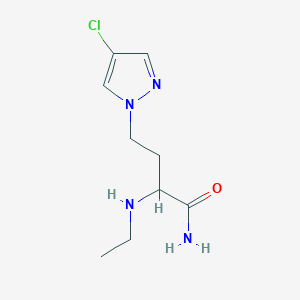


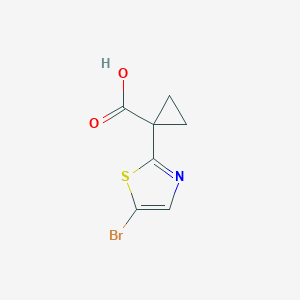
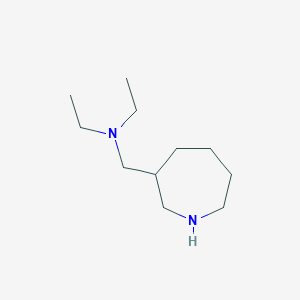
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
